molecular formula C15H15NO2 B14120618 4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide

4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide

Cat. No.: B14120618
M. Wt: 241.28 g/mol
InChI Key: YHJFGYFZXKBEGE-UHFFFAOYSA-N
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Description

4’-Methoxy-4-methyl-[1,1’-biphenyl]-2-carboxamide is an organic compound with a complex structure that includes a biphenyl core substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-4-methyl-[1,1’-biphenyl]-2-carboxamide typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated aromatic compound.

    Introduction of Methoxy and Methyl Groups: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the biphenyl derivative with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-4-methyl-[1,1’-biphenyl]-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of hydroxylated biphenyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

4’-Methoxy-4-methyl-[1,1’-biphenyl]-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’-Methoxy-4-methyl-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets. The methoxy and methyl groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. The carboxamide group can form hydrogen bonds with target proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-4’-methylbiphenyl: Similar structure but lacks the carboxamide group.

    4-Methoxy-4’-methyl-[1,1’-biphenyl]-2-carboxylic acid: Similar structure but has a carboxylic acid group instead of a carboxamide group.

Uniqueness

4’-Methoxy-4-methyl-[1,1’-biphenyl]-2-carboxamide is unique due to the presence of both methoxy and methyl groups on the biphenyl core, along with the carboxamide group

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-methylbenzamide

InChI

InChI=1S/C15H15NO2/c1-10-3-8-13(14(9-10)15(16)17)11-4-6-12(18-2)7-5-11/h3-9H,1-2H3,(H2,16,17)

InChI Key

YHJFGYFZXKBEGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(C=C2)OC)C(=O)N

Origin of Product

United States

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